N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride
Description
N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine hydrochloride is a benzylamine derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methylene bridge linking the pyrazole to the amine nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological or synthetic applications.
Key structural attributes include:
- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
- Benzylamine backbone: The 1-phenylmethanamine group may influence receptor binding or metabolic stability.
Properties
Molecular Formula |
C13H18ClN3 |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-2-16-9-8-13(15-16)11-14-10-12-6-4-3-5-7-12;/h3-9,14H,2,10-11H2,1H3;1H |
InChI Key |
IPHQVBFCJHHHQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves the reaction of 1-ethylpyrazole with benzylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocycle-Substituted Benzylamine Derivatives
The target compound belongs to a broader class of heterocycle-substituted benzylamines. Below is a comparative analysis of its structural and synthetic features against analogs from the evidence:
Key Observations :
Heterocycle Influence: Pyrazole vs. Thiazole: The sulfur atom in thiazole derivatives (e.g., CAS 1187928-00-2) may alter electronic properties, affecting bioavailability or target engagement [16]. Indole: Bulkier indole derivatives (e.g., compound 8) could face steric hindrance in binding interactions compared to smaller pyrazoles [1].
Synthetic Efficiency :
- Imidazole derivatives show moderate to high yields (45–98%) using tailored solvent systems (e.g., EtOAc/MeOH with NH₄OH) [5].
- Pyrazole-based syntheses (e.g., ) utilize NaH in acetonitrile, suggesting compatibility with sensitive functional groups.
Physicochemical Properties :
- Salt Forms : Hydrochloride salts dominate (e.g., CAS 1195577-03-7), enhancing water solubility for biological testing (#user-content-evidence-13).
- Lipophilicity : Ethyl-substituted pyrazoles (target compound) may exhibit higher logP values than methyl-substituted analogs (e.g., 1-(1-methylpyrazol-3-yl)methanamine hydrochloride, ) [11].
Pharmacological Potential
While direct data on the target compound’s activity are unavailable, structurally related compounds exhibit diverse biological effects:
- Neuroprotection: Quinoline-derived nitrones (e.g., RP19) demonstrate neuroprotective effects in stroke models, highlighting the therapeutic relevance of aromatic heterocycles [12].
Biological Activity
N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine; hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H17N3·HCl
- Molecular Weight : 239.75 g/mol
The biological activity of N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine primarily involves its interaction with specific receptors and enzymes. Research indicates that this compound may act as an inhibitor of certain deubiquitylating enzymes (DUBs), which are crucial in various cellular processes, including protein degradation and cellular signaling pathways .
Pharmacological Effects
- Anticancer Activity : Studies have shown that compounds similar to N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases through the modulation of neuroinflammatory responses .
- Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines and mediators .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the efficacy of N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine in human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the upregulation of antioxidant enzymes, which mitigates cellular damage.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
